![molecular formula C21H19IN2O3S B4626830 N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Übersicht

Beschreibung

Synthesis Analysis

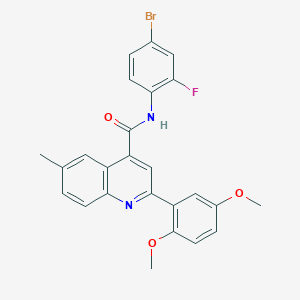

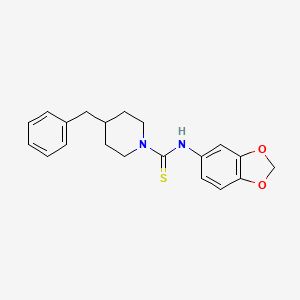

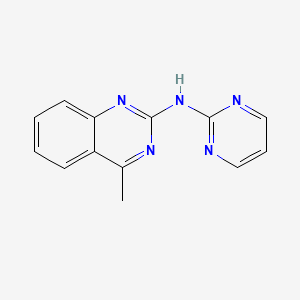

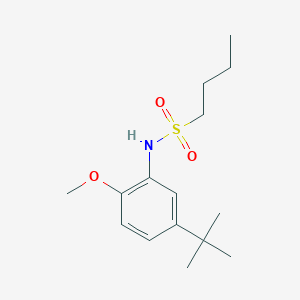

The synthesis of benzamide derivatives, similar to the target compound, often involves multistep chemical reactions, starting from basic aromatic compounds or their halogenated versions. These processes may include nitration, reduction, sulfonation, and amidation steps, tailored to introduce specific functional groups at desired positions on the aromatic ring. For instance, compounds like 4-amino-N-(2'-aminophenyl)benzamide have been synthesized through processes that could be adapted for our target molecule, emphasizing the importance of controlled reactions and purification steps to achieve high yield and purity (Berger et al., 1985).

Molecular Structure Analysis

The molecular structure of similar benzamide and sulfonamide derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, and density functional theory (DFT). These studies reveal detailed information about bond lengths, angles, and the overall 3D arrangement of atoms within the molecule, contributing to our understanding of how structural features influence the chemical behavior and reactivity of these compounds. For example, detailed DFT analysis has been performed on molecules like N-((4-aminophenyl)sulfonyl)benzamide, offering insights into their electronic properties and reactivity (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives are known to undergo various chemical reactions, including hydrolysis, amide formation, and sulfonamide bond formation, reflecting their versatile chemical nature. These reactions are crucial for further modifying the molecule for specific applications or studying its mechanism of action in biological systems. The reactivity can be influenced by substituents on the benzene ring, as demonstrated in studies on similar compounds (Larsen et al., 1988).

Physical Properties Analysis

The physical properties of benzamide and sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application in various fields. These properties are determined by the molecular structure and the nature of functional groups present. For instance, the presence of a sulfonamide group can significantly influence the solubility and melting point, as seen in related compounds (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are critical for understanding the behavior of benzamide and sulfonamide derivatives in chemical reactions and in biological environments. These properties are influenced by the electronic distribution within the molecule, which can be analyzed through spectroscopic methods and computational chemistry approaches, providing a comprehensive understanding of the molecule's chemical behavior (Ulus et al., 2013).

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

Research on compounds with similar structural motifs, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has shown significant promise in cancer therapy. These compounds are potent histone deacetylase (HDAC) inhibitors, demonstrating substantial antitumor activity both in vitro and in vivo, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Carbonic Anhydrase Inhibition

Novel acridine and bis-acridine sulfonamides have been synthesized and evaluated for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These compounds exhibit high affinity and selectivity, suggesting potential applications in therapeutic interventions targeting carbonic anhydrases (Ulus et al., 2013).

Electrophysiological Activity

Studies on N-substituted imidazolylbenzamides and benzene-sulfonamides have revealed their efficacy as selective class III agents, showing potential for the development of new antiarrhythmic medications. These findings highlight the significance of structural components similar to those in N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide for cardiac electrophysiological modulation (Morgan et al., 1990).

Desalination and Water Treatment

The synthesis of novel polymers and composite membranes incorporating sulfonyl and benzamide groups has been explored for desalination and water treatment. These studies demonstrate the potential of such compounds in enhancing water flux and salt rejection, contributing to the development of more efficient water purification technologies (Padaki et al., 2013).

Eigenschaften

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]-N-(4-iodo-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19IN2O3S/c1-15-14-17(22)10-13-20(15)23-21(25)16-8-11-18(12-9-16)24(2)28(26,27)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUJXFDKCQMSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)